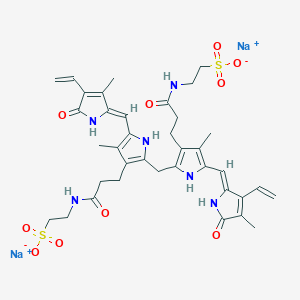
CID 8647
Overview
Description
CID 8647 is a useful research compound. Its molecular formula is C5H3N4NaO3 and its molecular weight is 190.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8647 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8647 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemically Induced Dimerization (CID) in Protein Function Studies
CID, a method used for reversible and spatiotemporal control of protein function within cells, has made significant strides in recent years. Its primary application has been in dissecting signal transductions, but it is now also being applied to study membrane and protein trafficking. This progress in CID techniques allows for unprecedented precision and control in these biological processes (Voss, Klewer, & Wu, 2015).
Bioavailable Strontium Isoscapes in Provenance Studies
Strontium isotope ratios (87Sr/86Sr) are increasingly utilized in fields like archaeology, forensics, paleoecology, and environmental sciences. The development of bioavailable 87Sr/86Sr maps, or isoscapes, allows researchers to compare the 87Sr/86Sr of a sample against baselines, advancing the applications of strontium in provenance studies (Bataille, Crowley, Wooller, & Bowen, 2020).
Advances in Mass Spectrometry for Protein Identification
CID has also been instrumental in the field of mass spectrometry, particularly in the identification of proteins from cells and tissues. This method, combined with bioinformatics tools, is critical for discovering potential biomarkers and drug targets (Pevsner et al., 2007).
QCxMS: Computational Modeling of CID Mass Spectra
The development of QCxMS, an extension of QCEIMS for calculating CID spectra, demonstrates how computational modeling aids in understanding collision kinetics and fragmentation pathways in mass spectrometry. This tool predicts mass spectra based on molecular structures, furthering research in chemical analysis (Koopman & Grimme, 2021).
Gene Regulation via PROTAC-CID Systems
PROTAC-CID platforms have been engineered for inducible gene regulation and gene editing in biomedical research. These systems allow for tunable gene expression and transient genome manipulation, showcasing the versatility of CID in genetic studies (Ma et al., 2023).
Infrared Laser Activation in Mass Spectrometry
Infrared laser activation, an alternative to CID, is used to probe macromolecular complexes in mass spectrometry. This method offers more control and can be gentler than standard CID, maintaining specific lipid bindings in membrane protein assemblies (Mikhailov et al., 2016).
properties
IUPAC Name |
sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSTSRULRIERK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N4NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-[[2-[4-[[1-[[2,5-bis(methoxycarbonyl)phenyl]diazenyl]-1,3-dioxobutan-2-yl]amino]anilino]-3-oxobutanoyl]diazenyl]benzene-1,4-dicarboxylate](/img/structure/B7824837.png)








![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide](/img/structure/B7824904.png)
![4-[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B7824907.png)


